4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a 2-chloro-6-fluorophenyl group and a dimethylpyrimidin-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperazine under basic conditions to form the intermediate 4-[(2-chloro-6-fluorophenyl)methyl]piperazine. This intermediate is then reacted with N,N-dimethylpyrimidin-2-amine in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required specifications for research and application .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Bases: Sodium hydroxide, potassium carbonate
Catalysts: Palladium-based catalysts for coupling reactions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds .
Scientific Research Applications
4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins or pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules for industrial purposes.
Mechanism of Action
The mechanism of action of 4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-[(2-fluorophenyl)piperazin-1-yl]methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound shares a similar piperazine and phenyl structure but differs in the substituents on the pyrimidine ring.
N-(4-(4-bromophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another similar compound with a bromophenyl group instead of the chloro-fluorophenyl group.
Uniqueness
The uniqueness of 4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C17H21ClFN5 |
---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
4-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C17H21ClFN5/c1-22(2)17-20-7-6-16(21-17)24-10-8-23(9-11-24)12-13-14(18)4-3-5-15(13)19/h3-7H,8-12H2,1-2H3 |
InChI Key |
DULSNTVRTUJZMM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.